3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
Description
The compound 3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core with a 2-methyl and 6-(propan-2-yloxy) substitution. The sulfonamide group is attached to a 3-methyl-substituted benzene ring, while the pyrimidine is linked via an aminophenyl bridge.
Properties
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14(2)28-21-13-20(22-16(4)23-21)24-17-8-10-18(11-9-17)25-29(26,27)19-7-5-6-15(3)12-19/h5-14,25H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCMAJVGFWEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations
Key structural variations among analogues include:
- Substituents on the pyrimidine ring: Propan-2-yloxy (target compound) vs. aryl amino (e.g., p-tolylamino in SQLE-IN-1) or trifluoromethylphenylamino groups.
- Substituents on the sulfonamide benzene ring : 3-methyl (target) vs. 2,4-difluoro (SQLE-IN-1) or unsubstituted (D430-1305).
- Linker modifications : Variations in the phenyl bridge or additional functional groups (e.g., fluorine in ).
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters of analogous compounds:
*Estimated based on structural similarity to D430-1304.
†Predicted using D430-1305 as a reference due to shared sulfonamide-pyrimidine scaffold .
Biological Activity
3-methyl-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide, also known by its CAS number 946274-23-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on cardiovascular effects, enzyme inhibition, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.50 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamides could alter perfusion pressure and coronary resistance. Specifically, the compound 4-(2-aminoethyl)-benzenesulfonamide showed significant decreases in perfusion pressure compared to controls, suggesting a potential mechanism involving calcium channel inhibition .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | N/A | Baseline |
| Benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 | Slight decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
Case Studies and Experimental Findings
Several studies have explored the broader category of sulfonamides and their derivatives, providing insights that may apply to this compound:
- Cardiovascular Studies : Research indicates that modifications in the sulfonamide structure can significantly affect cardiovascular outcomes, with some derivatives showing enhanced performance in reducing blood pressure metrics in animal models .
- Pharmacokinetics : Theoretical studies using computational methods have been employed to predict the pharmacokinetic profiles of similar compounds. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be established for this compound to better understand its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
